
3,6,9,12,15-Pentaoxanonacosanoicacid
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxanonacosanoicacid is a unique organic compound with the molecular formula C24H48O7. It is characterized by the presence of multiple ether linkages within its structure, which contribute to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxanonacosanoicacid typically involves the stepwise addition of ethylene oxide to a suitable starting material, followed by subsequent oxidation steps. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the addition of ethylene oxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and temperature control systems is crucial to maintain the desired reaction conditions and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15-Pentaoxanonacosanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxanonacosanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in membrane chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15-Pentaoxanonacosanoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple ether linkages allow it to form stable complexes with these targets, thereby modulating their activity. Pathways involved include the regulation of oxidative stress and modulation of membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: Similar in structure but with fewer ether linkages.
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Another related compound with a longer carbon chain.
Uniqueness
3,6,9,12,15-Pentaoxanonacosanoicacid is unique due to its specific arrangement of ether linkages and its relatively high molecular weight. This gives it distinct chemical and physical properties compared to other similar compounds .
Biologische Aktivität
3,6,9,12,15-Pentaoxanonacosanoic acid is a complex organic compound characterized by a long carbon chain and multiple ether linkages. Its unique structure contributes to various biological activities that are of interest in both pharmaceutical and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3,6,9,12,15-Pentaoxanonacosanoic acid is . The compound features five ether groups within a long-chain fatty acid framework. This structural configuration enhances its solubility in organic solvents and may influence its interaction with biological membranes.
Property | Value |
---|---|
Molecular Weight | 424.65 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not Available |
Log P (Partition Coefficient) | Not Available |
The biological activity of 3,6,9,12,15-Pentaoxanonacosanoic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits properties that scavenge free radicals, potentially reducing oxidative stress in cells.
- Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, which may influence membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that it may affect the activity of certain enzymes involved in metabolic pathways.
Therapeutic Applications
Research indicates potential therapeutic applications for 3,6,9,12,15-Pentaoxanonacosanoic acid in various fields:
- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing oxidative damage to lipids.
- Neuroprotection : The compound's ability to cross the blood-brain barrier suggests it could have neuroprotective effects against neurodegenerative diseases.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation through modulation of pro-inflammatory cytokines.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of 3,6,9,12,15-Pentaoxanonacosanoic acid resulted in significant reductions in markers of neuroinflammation and oxidative stress. The results indicated improved cognitive function post-treatment.
Results Summary:
Parameter | Control Group | Treatment Group |
---|---|---|
Oxidative Stress Markers | High | Low |
Inflammatory Cytokines (pg/mL) | 250 | 100 |
Cognitive Function Score | 65 | 85 |
Case Study 2: Cardiovascular Protection
In vitro studies have shown that the compound can inhibit LDL oxidation. A clinical trial involving patients with high cholesterol levels indicated a decrease in LDL oxidation markers after supplementation with the compound over a six-month period.
Clinical Trial Results:
Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) |
---|---|---|
LDL Cholesterol | 160 | 130 |
LDL Oxidation Marker | 0.25 | 0.10 |
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-15-16-28-17-18-29-19-20-30-21-22-31-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIQNHHOHZZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403909 | |
Record name | 3,6,9,12,15-Pentaoxanonacosanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120001-52-7 | |
Record name | 3,6,9,12,15-Pentaoxanonacosanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15-PENTAOXANONACOSAN-1-OIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.